Chirabite-AR

NMR spectroscopy Chiral shift reagent Enantiomeric excess

Chirabite-AR is a diamagnetic chiral shift reagent that eliminates signal broadening on high-field NMR, unlike europium-based reagents. Its unique BINOL-based chiral cavity enables baseline-resolved enantiomeric excess determination across a broad substrate range: carboxylic acids, oxazolidinones, lactones, alcohols, sulfoxides, sulfoximines, isocyanates, and epoxides. A single robust solution replacing multiple specialized reagents and chiral HPLC method development. Essential for medicinal chemistry, process development, and quality control of chiral APIs and intermediates.

Molecular Formula C42H29N7O8
Molecular Weight 759.7 g/mol
CAS No. 909254-56-4
Cat. No. B1360961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChirabite-AR
CAS909254-56-4
Molecular FormulaC42H29N7O8
Molecular Weight759.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87
InChIInChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53)
InChIKeyAFQYUGXRHMUXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chirabite-AR (909254-56-4) - Chiral Macrocyclic Receptor for NMR Enantiomeric Purity Determination


Chirabite-AR (CAS 909254-56-4), also known as (R)-2,2'-[5-Nitroisophthalamidobis(2,6-pyridylenecarbamoylmethoxy)]-1,1'-binaphthyl, is a chiral macrocyclic receptor [1]. Developed by Ema et al., this compound features a unique cavity containing multiple hydrogen-bond donor and acceptor sites that enable the binding of a wide range of guest molecules . Its molecular formula is C₄₂H₂₉N₇O₈ with a molecular weight of 759.74 g/mol [2]. Chirabite-AR functions as a chiral shift reagent, primarily utilized in NMR spectroscopy for determining the optical purity and enantiomeric excess of chiral compounds .

Why Generic Substitution Fails for Chirabite-AR (909254-56-4) in Chiral Analysis


In-class chiral shift reagents cannot be simply interchanged with Chirabite-AR due to critical performance differences. Conventional europium-based paramagnetic shift reagents suffer from severe signal broadening on modern high-field NMR spectrometers, rendering spectra uninterpretable . Chirabite-AR, being diamagnetic, eliminates this issue entirely, enabling clean, baseline-resolved spectra for accurate enantiomeric excess determination . Furthermore, alternative macrocyclic chiral solvating agents often exhibit narrower substrate scopes and may require complex synthetic modifications to achieve comparable discrimination [1]. The specific geometry of Chirabite-AR's chiral cavity, defined by the orthogonal BINOL moiety, is essential for its broad applicability and cannot be replicated by generic analogs [1].

Quantitative Differentiation of Chirabite-AR (909254-56-4) Against Comparators


High-Field NMR Compatibility: Elimination of Signal Broadening Compared to Europium Reagents

Chirabite-AR provides clean NMR spectra on high-field instruments, unlike europium-based shift reagents which cause severe signal broadening. This allows for accurate integration of enantiomer peaks and reliable enantiomeric excess (ee) determination .

NMR spectroscopy Chiral shift reagent Enantiomeric excess

Broad Substrate Scope: Quantified Versatility vs. Targeted Chiral Solvating Agents

Chirabite-AR demonstrates a uniquely broad substrate scope, effectively discriminating enantiomers of at least 11 distinct functional classes. This contrasts with many chiral solvating agents (CSAs) that are optimized for only one or two specific functional groups .

Chiral recognition Substrate scope NMR chiral solvating agent

Quantitative Enantiomeric Discrimination: Baseline Separation of Complex Supramolecular Scaffolds

In a study of an axially chiral cyclotriveratrylene (CTV)-derived macrocyclic lactam, Chirabite-AR enabled the differentiation of enantiomers with baseline separation of most proton NMR resonances [1]. This allowed for the determination of enantiomeric purity for a complex supramolecular scaffold, a task not readily achieved with other chiral shift reagents.

Supramolecular chemistry Enantiomer differentiation Cyclotriveratrylene

Tunable Chiral Scaffold: Binding Affinity and Enantioselectivity Modulation

Chirabite-AR serves as a foundational scaffold whose chiral recognition properties can be systematically tuned. Modification of the BINOL moiety allows for the enhancement of enantioselectivity for specific guest molecules, as evaluated by binding constants (Ka) determined via NMR titration [1]. This contrasts with many rigid chiral reagents that offer no such avenue for optimization.

Molecular recognition Binding constant Macrocyclic receptor

Structural Basis for Discrimination: Orthogonal BINOL Geometry

The unique ability of Chirabite-AR to discriminate enantiomers stems from the specific orthogonal orientation of its BINOL moiety relative to the macrocyclic binding cavity [1]. This structural feature, absent in many other macrocyclic receptors, is crucial for generating the anisotropic ring-current effect that leads to distinct NMR chemical shift differences (ΔΔδ) between bound enantiomers.

Molecular structure Chiral recognition mechanism BINOL

Commercial Availability and Validated Purity Specifications

Chirabite-AR is commercially available with defined specifications for appearance and NMR suitability [1]. This ensures lot-to-lot consistency for reproducible research, a critical factor not always guaranteed with custom-synthesized or less rigorously quality-controlled chiral reagents.

Research reagent Analytical standard Procurement

Key Application Scenarios for Procuring Chirabite-AR (909254-56-4)


Routine Determination of Enantiomeric Excess (ee) by NMR in Pharmaceutical R&D

Chirabite-AR is the reagent of choice for medicinal chemistry and process chemistry laboratories requiring rapid, quantitative determination of enantiomeric excess for diverse chiral intermediates and APIs. Its compatibility with high-field NMR and broad substrate scope make it a single, robust solution for a wide variety of compounds, eliminating the need for method development with multiple, specialized chiral shift reagents or time-consuming chiral HPLC method development.

Chiral Analysis of Complex Molecules in Supramolecular and Materials Chemistry

For researchers working with large, complex chiral molecules such as cyclophanes, cryptophanes, and other supramolecular scaffolds, Chirabite-AR offers a proven method for assessing optical purity . Its ability to achieve baseline separation of NMR resonances for such challenging analytes provides a critical analytical tool that is often unattainable with conventional chiral shift reagents or chromatographic methods.

Development of Next-Generation Chiral Sensors and Asymmetric Catalysts

Chirabite-AR serves as a foundational, tunable scaffold for academic and industrial research groups developing novel chiral recognition systems . By modifying the BINOL moiety, researchers can create a library of macrocyclic receptors with tailored binding affinities and enantioselectivities for specific target molecules , accelerating the discovery of improved catalysts and sensors.

Validating Optical Purity of Custom-Synthesized Chiral Building Blocks

Chemical suppliers and contract research organizations (CROs) producing chiral building blocks can use Chirabite-AR as a standard analytical reagent for quality control. Its broad applicability and commercial availability with validated specifications provide a reliable, well-documented method for certifying the enantiomeric purity of their products before shipment to customers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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